molecular formula C6H5N3O B026582 1-Hydroxybenzotriazole CAS No. 2592-95-2

1-Hydroxybenzotriazole

Cat. No.: B026582
CAS No.: 2592-95-2
M. Wt: 135.12 g/mol
InChI Key: ASOKPJOREAFHNY-UHFFFAOYSA-N
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Description

1-Hydroxybenzotriazole is a member of benzotriazoles.

Mechanism of Action

Target of Action

1-Hydroxybenzotriazole (HOBt) is an organic compound that is primarily used in peptide synthesis . Its primary targets are the carboxyl groups of amino acids, which it helps to activate for peptide bond formation .

Mode of Action

HOBt acts as a coupling reagent in peptide synthesis . It is used to produce activated esters of amino acids, which are then able to form peptide bonds with other amino acids . HOBt itself becomes part of the activated ester, and is later removed during the reaction . This process helps to suppress the racemization of chiral molecules, improving the efficiency of peptide synthesis .

Biochemical Pathways

The primary biochemical pathway affected by HOBt is peptide synthesis . By facilitating the formation of peptide bonds, HOBt plays a crucial role in the creation of peptides and proteins, which are essential components of all living organisms .

Pharmacokinetics

It’s worth noting that hobt is a small, relatively nonpolar molecule, which suggests that it could potentially be well-absorbed and distributed throughout the body if it were administered as a drug .

Result of Action

The primary result of HOBt’s action is the formation of peptide bonds, leading to the synthesis of peptides and proteins . This can have a wide range of downstream effects, depending on the specific peptides or proteins being synthesized .

Action Environment

HOBt is typically used in a laboratory setting, under carefully controlled conditions . Factors such as temperature, pH, and the presence of other reagents can all influence its action and efficacy . It’s also worth noting that HOBt is sensitive to moisture and can be explosive when dry , so proper storage and handling are essential for its safe use.

Properties

IUPAC Name

1-hydroxybenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5N3O/c10-9-6-4-2-1-3-5(6)7-8-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ASOKPJOREAFHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

40150-21-8 (hydrochloride salt), 63307-62-0 (ammonium salt)
Record name 1-Hydroxybenzotriazole
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DSSTOX Substance ID

DTXSID3044627
Record name 1-Hydroxybenzotriazole
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Molecular Weight

135.12 g/mol
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Physical Description

White solid; [Merck Index] Light yellow fine crystals with lumps; [Sigma-Aldrich MSDS]
Record name 1-Hydroxybenzotriazole
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Solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

2592-95-2
Record name 1-Hydroxybenzotriazole
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Record name 1-Hydroxybenzotriazole
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Record name 1H-Benzotriazole, 1-hydroxy-
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Record name 1-Hydroxybenzotriazole
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Record name 1-hydroxybenzotriazole
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Record name 1-Hydroxybenzotriazole
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Synthesis routes and methods I

Procedure details

H2O: 1H-benzotriazole monohydrate
Name
1H-benzotriazole monohydrate
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

Because 36 could be prepared very cleanly without any of the bis-acylated product using PS-CCD or PyBOP, ester 36 was converted to N-methyl amide 38 (Scheme 6). Ester 36 was cleanly obtained on a preparative scale from 35 using PS-CCD and HOBt in the absence of base. After purification of 36 only by filtration and aqueous extraction, heating at 90° C. in toluene under anhydrous conditions provided the desired amide product 38 in 93% yield over the two steps.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-methyl amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Nvan-(N-Fmoc-2-n-decylaminoethyl) vancomycin (100 mg, 48 umol, 1.0 eq) was dissolved in 1 mL DMF and glucosamine hydrochloride was added (31 mg, 144 umol, 3.0 eq). The mixture was stirred vigorously for 30 minutes (the glucosamine hydrochloride did not fully dissolve), DIPEA (60 uL, 344 umol, 7.2 eq) was added and the mixture stirred vigorously for a further 30 minutes. A solution of benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP, 50 mg, 96 umol, 2.0 eq) and 1-hydroxybenzotriazole (14 mg, 104 umol, 2.2 eq) in 500 uL DMF was prepared. The PyBOP solution was added in 5 batches of 60 uL at intervals of 5 minutes to the vigorously stirred suspension of the other reaction components. The reaction was stirred an additional 30 minutes then precipitated into acetonitrile. The solid was collected by centrifugation, taken up in 1 mL N,N-dimethylformamide and treated with 200 uL piperidine for 30 minutes. Precipitation into ether was followed by centrifugation and the solid washed with acetonitrile. Reverse-phase preparative HPLC (10-70% acetonitrile in water containing 0.1% trifluoroacetic acid over 120 minutes) gave a compound of formula III where R15 is —CH2CH2—NH—(CH2)9CH3 and R22 is —N-(D-glucosamine as its trifluoroacetate salt.
Name
Quantity
500 μL
Type
solvent
Reaction Step One
[Compound]
Name
Nvan-(N-Fmoc-2-n-decylaminoethyl) vancomycin
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Name
Quantity
60 μL
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

H2O (695 mg, 3.62 mmol) was added to a suspension of (5-fluoro-pyridin-2-yl)-hydrazine (418 mg, 3.29 mmol), Intermediate 84b (840 mg, 3.29 mmol), and EDC (44.0 mg, 0.33 mmol) in DMF (25.0 mL). The reaction was stirred overnight then partitioned between EtOAc and water. The aqueous layer was then extracted with EtOAc (3×). The combined organic layers were washed with brine, dried (MgSO4), filtered and evaporated in vacuo. The residue was purified by FCC, using 0-10% [2M NH3 in MeOH] in DCM, to give the title compound (1.16 g, 99%). LCMS (Method 1): Rt 2.06 mins, m/z 353.3 [MH+].
Name
Quantity
695 mg
Type
reactant
Reaction Step One
Quantity
418 mg
Type
reactant
Reaction Step One
Name
Intermediate 84b
Quantity
840 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mg
Type
catalyst
Reaction Step One
Yield
99%

Synthesis routes and methods V

Procedure details

Referring to FIG. 1, 1-hydroxybenzotriazole-6-carboxylic acid is formed in two steps from 4-chloro-3-nitrobenzoic acid. In the first step, 4-chloro-3-nitrobenzoic acid and hydrazine monohydrate are heated at reflux in ethanol to yield a crude precipitate. In the second step, the crude precipitate is dissolved in water and acidified with HCl to pH 1 to yield 1-hydroxybenzotriazole, a peach colored precipitate. Confirmation of the compound can be conducted by NMR spectroscopy and high resolution mass spectroscopy (HRMS), as well as other detection methods determined by one of skill in the art.
Quantity
0 (± 1) mol
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Name
crude precipitate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxybenzotriazole
Reactant of Route 2
Reactant of Route 2
1-Hydroxybenzotriazole
Reactant of Route 3
1-Hydroxybenzotriazole
Reactant of Route 4
1-Hydroxybenzotriazole
Reactant of Route 5
Reactant of Route 5
1-Hydroxybenzotriazole
Reactant of Route 6
1-Hydroxybenzotriazole
Customer
Q & A

A: 1-Hydroxybenzotriazole (HOBt) primarily acts as a coupling additive in peptide synthesis, suppressing racemization during the coupling of amino acids. [] Its mechanism involves reacting with activated carboxylic acid derivatives to form activated esters, which are less prone to racemization and more efficient in reacting with amines to form peptide bonds. [, ] This improves the yield and purity of synthesized peptides. [, , ]

A:

  • Spectroscopic Data:
    • IR Spectroscopy: Characteristic absorptions for N-O and C=N bonds. [, ]
    • NMR Spectroscopy: Distinct signals for aromatic protons and the hydroxyl proton. [, ]

A: HOBt is compatible with various solvents used in organic synthesis, including N,N-dimethylformamide (DMF), dichloromethane, and acetonitrile. [, ] Its stability is influenced by factors like pH, temperature, and the presence of oxidizing agents. [, , , ]

ANone:

  • HOBt acts as a catalyst in ester hydrolysis reactions. []
  • It serves as a redox mediator in enzymatic reactions catalyzed by laccases, facilitating the degradation of lignin and various pollutants. [, , , , , , ]
  • HOBt enhances the efficiency of nucleoside esterification to solid-phase supports in oligonucleotide synthesis. []

A:

  • Ab initio and density functional theory (DFT) calculations have been used to investigate the electronic structure, geometry, and reactivity of HOBt and its derivatives. [, ]
  • These studies have helped in understanding the nucleophilic character of HOBt and its role in catalysis. [, ]
  • Molecular modeling has been utilized to rationalize the chemoselective oxidation of catechin derivatives by the Trametes villosa laccase/HOBt system. [, ]

A:

  • Electron-withdrawing substituents on the benzotriazole ring lower the pKa of HOBt, making it a better nucleophile. []
  • The overall impact of substituents on HOBt's activity depends on the balance between these factors. []
  • The position and nature of substituents can also influence the stereoselectivity of HOBt-mediated reactions. []

ANone:

  • HOBt's stability is influenced by factors like pH, temperature, and exposure to light. [, ]
  • Formulation strategies to improve stability may involve using appropriate solvents, controlling pH, and adding antioxidants. []

ANone:

  • HOBt is classified as an irritant and should be handled with appropriate safety precautions. []

ANone: The provided research focuses on the synthetic applications of HOBt and does not contain information regarding its PK/PD properties.

ANone: The provided research focuses on HOBt's role as a reagent or catalyst in chemical and biochemical reactions. As such, it does not contain information on its in vitro or in vivo efficacy.

A:

  • High-Performance Liquid Chromatography (HPLC): Used to separate and quantify HOBt and its derivatives in various matrices, including fermentation media and reaction mixtures. [, ]
  • Spectrophotometry: Employed to determine HOBt concentration based on its UV-Vis absorbance properties. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to study the interactions of HOBt with other molecules. [, ]
  • X-ray Photoelectron Spectroscopy (XPS): Used to analyze the surface chemistry of HOBt adsorbed on metal surfaces. []

A:

  • HOBt can be degraded by enzymatic systems, such as those involving laccases, into less harmful products. [, , , ]

A:

  • The solubility of HOBt has been determined in various solvents, including methanol, ethanol, acetone, and DMF. []
  • The solubility of HOBt generally increases with temperature. []

ANone: Analytical methods for HOBt are validated for accuracy, precision, specificity, linearity, and robustness according to established guidelines and regulations.

ANone:

  • Yes, several alternatives to HOBt exist, including 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure. [, , , ]
  • These alternatives often offer advantages such as improved coupling efficiency, reduced racemization, and enhanced solubility. [, , , ]

ANone:

    A:

      ANone:

      • Introduction as a Peptide Coupling Additive: HOBt was first introduced as a peptide coupling additive in the 1970s. []
      • Mechanism of Action Elucidated: Its mechanism of action, involving the formation of activated esters, was subsequently elucidated. [, ]
      • Application as a Redox Mediator: HOBt's use as a redox mediator in laccase-catalyzed reactions emerged later. [, , , ]
      • Development of Alternatives: The search for more efficient and environmentally friendly alternatives to HOBt continues. [, , , ]

      ANone: Yes, HOBt research spans multiple disciplines:

      • Organic Chemistry: Development of novel synthetic applications and HOBt derivatives. [, , , , , , ]
      • Biochemistry: Exploring its role as a redox mediator in enzymatic reactions. [, , , , , , ]
      • Biotechnology: Applications in peptide and oligonucleotide synthesis. [, , , , , ]
      • Environmental Science: Investigating its degradation and impact on the environment. [, , , , ]
      • Materials Science: Studying its use as a corrosion inhibitor. [, ]

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